molecular formula C21H18F3NO4S B3020534 4-(2-methoxyphenoxy)-N-phenyl-N-(2,2,2-trifluoroethyl)benzenesulfonamide CAS No. 690644-33-8

4-(2-methoxyphenoxy)-N-phenyl-N-(2,2,2-trifluoroethyl)benzenesulfonamide

Cat. No.: B3020534
CAS No.: 690644-33-8
M. Wt: 437.43
InChI Key: CUBJGOLEVCWCRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-methoxyphenoxy)-N-phenyl-N-(2,2,2-trifluoroethyl)benzenesulfonamide, also known as MPTPES, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPTPES is a sulfonamide-based compound that has been primarily used in the field of medicinal chemistry for the development of new drugs.

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically relevant for drugs or bioactive compounds. Without more information, it’s difficult to predict the specific mechanism of action for this compound .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it interacts with biological systems. Without more information, it’s difficult to provide a detailed safety analysis for this compound .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. These could include further studies to better understand its synthesis, properties, and potential uses .

Properties

IUPAC Name

4-(2-methoxyphenoxy)-N-phenyl-N-(2,2,2-trifluoroethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F3NO4S/c1-28-19-9-5-6-10-20(19)29-17-11-13-18(14-12-17)30(26,27)25(15-21(22,23)24)16-7-3-2-4-8-16/h2-14H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUBJGOLEVCWCRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OC2=CC=C(C=C2)S(=O)(=O)N(CC(F)(F)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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